molecular formula C23H19ClN4O4 B2715658 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1105215-39-1

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide

カタログ番号: B2715658
CAS番号: 1105215-39-1
分子量: 450.88
InChIキー: JNFYERDDGDGSFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridinone core substituted at the 3-position with a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety, linked via an acetamide group to a 4-methoxybenzyl substituent. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design . The 4-chlorophenyl group contributes to hydrophobic interactions, while the 4-methoxybenzyl substituent may improve solubility compared to bulkier alkyl groups.

特性

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-31-18-10-4-15(5-11-18)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-32-22)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYERDDGDGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 426.9 g/mol. The structure includes a 1,2,4-oxadiazole ring known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Key Properties:

PropertyValue
Molecular Weight426.9 g/mol
LogP (Partition Coefficient)4.134
Water Solubility (LogSw)-4.56
pKa (Acid Dissociation Constant)12.35
Polar Surface Area65.82 Ų

Anticancer Activity

The compound has shown promising anticancer properties in various studies. According to recent findings, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), leukemia (U-937), and melanoma (MEL-8).

In vitro studies indicated that the compound exhibits IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation:

  • MCF-7 Cell Line: IC50 = 15.63 µM
  • U-937 Cell Line: IC50 = 0.12–2.78 µM

These values are comparable to established chemotherapeutics like doxorubicin, indicating that this compound could serve as a viable alternative or adjunct in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis as evidenced by increased levels of p53 and activation of caspase-3 in treated cells.
  • Interaction with cellular pathways related to histone deacetylases (HDACs) and PI3K signaling , which are critical for cell survival and proliferation.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds containing the 1,2,4-oxadiazole moiety. Studies have reported that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria, with some showing efficacy comparable to traditional antibiotics.

Case Studies

  • Study on MCF-7 Cells:
    A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value that aligns closely with tamoxifen's effectiveness.
  • In Vivo Studies:
    Preliminary in vivo studies indicated that compounds similar to this oxadiazole derivative significantly reduced tumor size in xenograft models without notable toxicity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares core features with several synthesized derivatives, differing primarily in substituents on the pyridinone, oxadiazole, and acetamide groups. Key comparisons are summarized below:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Activity
Target Compound 4-Methoxybenzyl (acetamide), 4-chlorophenyl (oxadiazole) ~455.9 (calculated) Not reported Inferred proteasome inhibition†
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl (acetamide), 4,6-dimethylpyridinone 504.98 (reported) Not reported Unspecified (structural analog)
11g: 2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-oxadiazol-5-yl)methyl)-N-isopropylacetamide 4-Chlorophenoxy (acetamide), N-isopropyl, 4-chlorophenyl (oxadiazole) 448.31 133.4–135.8 Proteasome inhibitor (IC50: 0.5 µM)
11i: N-((3-(4-Chlorophenyl)-oxadiazol-5-yl)methyl)-N-isopropyl-2-(p-tolyloxy)acetamide p-Tolyloxy (acetamide), N-isopropyl, 4-chlorophenyl (oxadiazole) 428.89 133.5–134.3 Proteasome inhibitor (IC50: 0.3 µM)
N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxybenzyl)acetamide Pyrrolidinone core, 4-methoxybenzyl, tert-butyl 426.17 Not reported (oil) Unspecified (biological screening)

†Activity inferred from structural similarity to proteasome inhibitors in .

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 4-methoxybenzyl group may enhance solubility compared to the 4-isopropylphenyl group in or N-isopropyl in , which are more lipophilic. However, bulkier groups (e.g., isopropyl) could improve target binding via hydrophobic pockets. Pyridinone vs. Pyrrolidinone Core: The pyridinone ring in the target compound (vs.

Synthetic Considerations :

  • Compounds like 11g and 11i were synthesized via nucleophilic substitution, suggesting similar routes for the target compound. The 4-methoxybenzyl group may require protective strategies during synthesis to prevent demethylation.

Isomerism and Stability :

  • Analogs in exhibit rotameric isomerism (e.g., 4:1 or 3:1 ratios in NMR), likely due to restricted rotation of the acetamide bond. The target compound’s 4-methoxybenzyl group may similarly influence conformational stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。